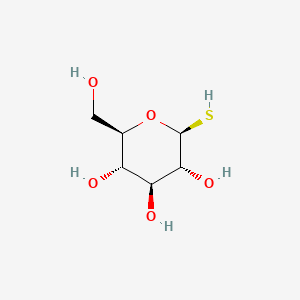

1-Thioglucose

Description

Significance of Thiosugars in Glycoscience and Chemical Biology

Thiosugars are a major family of glycomimetics, which are carbohydrate analogues designed to mimic the structure of natural sugars. nih.govresearchgate.net In thiosugars, a sulfur atom replaces an oxygen atom, most commonly at the anomeric (glycosidic) position or within the carbohydrate ring. nih.gov This isosteric substitution induces notable changes in the molecule's physicochemical properties. Due to the larger atomic radius of sulfur compared to oxygen, the carbon-sulfur bonds are longer, which can alter the molecule's conformation. nih.gov

A key characteristic of thioglycosides—the S-linked analogues of O-glycosides—is their enhanced stability against chemical and enzymatic hydrolysis. researchgate.netpacific.edursc.org This resistance to breakdown makes them ideal tools for studying biological processes involving carbohydrates, as they can act as stable mimics of their naturally occurring counterparts. researchgate.net

The biological relevance of thiosugars is a subject of substantial research. nih.gov They have emerged as important competitive inhibitors of glycosidases and other enzymes involved in a wide range of biochemical pathways. pacific.edu This inhibitory action has positioned thiosugars as potential therapeutic agents for various conditions, including metabolic disorders, inflammation, cancer, and infectious diseases. nih.govpacific.edunih.gov By developing these sugar analogues, researchers gain deeper insights into carbohydrate interactions and can modulate biological activity. nih.gov

Historical Context of β-D-Thioglucose Discovery and Initial Characterization

The exploration of thiosugars is part of a broader effort in medicinal chemistry to create carbohydrate analogues with improved stability and bioavailability. nih.gov The synthesis of various 1-thiosugars and their glycosides has been a persistent challenge in carbohydrate chemistry, leading to the development of numerous synthetic methodologies over the years. researchgate.net Early synthetic work, such as the synthesis of 5-thio-D-glucose, was reported in the 1980s. acs.org

Initial interest in compounds like β-D-thioglucose was driven by their potential as enzyme inhibitors. For instance, 5-thio-D-glucal was synthesized and identified as an inhibitor of glycosidases. nih.gov The development of synthetic routes to produce 1-thio-β-D-glucopyranosides allowed for systematic testing of their biological activities. pacific.edu These early characterizations focused on understanding how the introduction of a sulfur atom affected the molecule's interaction with enzymes, particularly glycosidases. The stability of the thioglycosidic linkage was a crucial finding, as it offered a way to overcome the rapid degradation of natural O-glycosides in biological systems. nih.gov This stability made β-D-thioglucose and related compounds valuable probes for studying carbohydrate-mediated biological recognition events. researchgate.net

Overview of Research Trajectories for β-D-Thioglucose

Contemporary research on β-D-thioglucose is multifaceted, extending from fundamental biochemistry to applications in plant science and medicine. A significant area of investigation is its role as an enzyme inhibitor. Structurally simple 1-thio-β-D-glucopyranosides have been synthesized and evaluated as selective inhibitors of fungal α- and β-glucosidases. pacific.edupacific.edu Furthermore, thioglycoside derivatives are being explored as inhibitors of human sodium-dependent glucose cotransporters (hSGLT1 and hSGLT2), which are therapeutic targets for controlling hyperglycemia in diabetes. nih.gov

Another major research trajectory involves the glucosinolate–myrosinase system in plants. mdpi.com Glucosinolates are a class of plant secondary metabolites that contain a β-D-thioglucose moiety. nih.govceplas.eu Upon tissue damage, the enzyme myrosinase (a β-thioglucosidase) hydrolyzes glucosinolates, releasing defense compounds. mdpi.comresearchgate.netfrontiersin.org Understanding the role of the thioglucosidic bond in this natural defense mechanism, often called the "mustard oil bomb," is a key focus of plant biology research. mdpi.com

Finally, β-D-thioglucose serves as a versatile synthetic precursor and a carrier molecule. researchgate.netfishersci.ca Its chemical properties are exploited in the synthesis of more complex glycoconjugates, oligo- and polysaccharide mimics, and other biologically active molecules. researchgate.net It is also used as a carrier to facilitate the cellular uptake of various markers and nanoparticles for research purposes. fishersci.ca

Data Tables

Table 1: Physicochemical Properties of 1-Thio-β-D-glucose sodium salt

| Property | Value |

| Linear Formula | C₆H₁₁O₅SNa |

| Molecular Weight | 218.20 g/mol |

| CAS Number | 10593-29-0 |

| EC Number | 234-200-6 |

| Appearance | Yellow to tan powder |

| Melting Point | 130 °C (decomposes) |

| Solubility | Water: 50 mg/mL |

| Source: sigmaaldrich.com |

Table 2: Examples of Research Applications for β-D-Thioglucose and Related Thioglycosides

| Research Area | Application | Key Findings |

| Enzyme Inhibition | Inhibition of fungal glycosidases | 1-thio-β-D-glucopyranosides show significant selective inhibition of α- and β-glucosidases. pacific.edu |

| Plant Biology | Component of the glucosinolate-myrosinase defense system | β-D-thioglucose is part of glucosinolates, which are hydrolyzed by myrosinase to produce defensive compounds upon plant injury. mdpi.comresearchgate.net |

| Therapeutics | Inhibition of human SGLT1 and SGLT2 | Specific thioglycosides demonstrate competitive inhibition of glucose transporters, suggesting potential for hyperglycemia control. nih.gov |

| Biochemical Research | Carrier molecule for cellular uptake | Used to transport markers, polymers, and nanoparticles into cells. fishersci.ca |

| Synthetic Chemistry | Precursor for complex carbohydrate synthesis | Serves as a stable building block for creating glycomimetics and other glycoconjugates. researchgate.net |

Structure

2D Structure

Properties

CAS No. |

7534-35-2 |

|---|---|

Molecular Formula |

C6H12O5S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanethial |

InChI |

InChI=1S/C6H12O5S/c7-1-3(8)5(10)6(11)4(9)2-12/h2-11H,1H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

ABXYOVCSAGTJAC-JGWLITMVSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O |

Other CAS No. |

10593-29-0 |

Synonyms |

1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |

Origin of Product |

United States |

Synthetic Methodologies for β D Thioglucose and Its Analogues

Chemo-Enzymatic and Chemical Synthesis Pathways

Enzymatic Approaches and Biocatalysis

Engineered Glycosidases in Transglycosylation Reactions

Engineered glycosidases, specifically modified retaining glycosidases, have emerged as powerful biocatalysts for the synthesis of thioglycosidic linkages researchgate.netnih.govbeilstein-journals.orgrsc.orgnih.govresearchgate.netresearchgate.netlivescience.iogoogle.commdpi.com. These enzymes, often termed "thioglycoligases" or "thioglycosynthases," are created by mutating key active site residues, such as the catalytic nucleophile and/or the general acid/base catalyst, to non-nucleophilic amino acids researchgate.netresearchgate.netgoogle.commdpi.com. This modification renders the enzymes hydrolytically incompetent but capable of catalyzing the formation of thioglycosidic bonds when presented with activated glycosyl donors and thiol-containing acceptors researchgate.netrsc.orgresearchgate.netgoogle.com.

These engineered enzymes facilitate transglycosylation reactions, where a glycosyl residue is transferred from a donor molecule to a thiol acceptor researchgate.netbeilstein-journals.orgnih.gov. The mechanism typically involves the formation of a glycosyl-enzyme intermediate, which is then attacked by the thiol nucleophile researchgate.netnih.gov. While transglycosylation can lead to product mixtures requiring purification, it offers inherent regiocontrol and can be tailored for specific linkages rsc.orgnih.gov. Recent advancements include the engineering of extremophilic glycosidases, which exhibit greater tolerance to challenging reaction conditions, including organic co-solvents often required for thiol solubility livescience.iorsc.org. For instance, a triple mutant of a β-glycosyl hydrolase from Halothermothrix orenii has demonstrated efficient thioglycoside synthesis livescience.iorsc.org.

Modern Synthetic Innovations

Modern synthetic chemistry has introduced several innovative strategies to improve the efficiency, selectivity, and sustainability of β-D-Thioglucose synthesis.

A notable modern approach utilizes glycals as precursors, employing Oxone oxidation followed by sodium borohydride (B1222165) reduction nih.gov. In this method, glycals are first oxidized with Oxone to form reactive 1,2-anhydro sugars nih.gov. These intermediates are then treated with sodium borohydride (NaBH₄) in the presence of aryl disulfides to generate 2-hydroxy thioglycosides nih.gov. This sequence can yield β-D-thioglucose derivatives with reported yields ranging from 50% to 76% nih.gov.

Efforts to streamline synthesis have led to the development of one-pot procedures. These methods combine multiple reaction steps into a single vessel, minimizing isolation and purification steps. Examples include:

A one-step synthesis of 1-thioglucose using potassium thioacetate, with ethyl acetate (B1210297) serving as a green solvent, catalyzed by boron trifluoride diethyl etherate google.com.

One-pot protocols that combine oxidation and reduction steps, as seen in the Oxone/NaBH₄ strategy nih.gov.

A one-pot S-glycosylation-deacetylation process utilizing isothiouronium salts and tetramethylguanidine (TMG) nih.gov.

Reactivity-based one-pot methods for oligosaccharide assembly using thioglycosides have also been reported nih.gov.

The drive towards sustainable chemistry has seen the integration of green solvents into thioglycoside synthesis. Water has been employed as a solvent in a facile and green S-glycosylation method using glycosyl fluorides and calcium hydroxide (B78521) (Ca(OH)₂) as a promoter, which proceeds without the need for protecting groups nih.govdigitellinc.com. Ionic liquids, such as [Bmim][BF₄], have also been utilized as eco-friendly solvents, offering good yields and recyclability tandfonline.com. Furthermore, solvent-free conditions have been explored for the synthesis of 1-thioalkyl glycosides using sodium alkanethiolates acs.org. Reviews highlight the broader application of green solvents like water, ionic liquids, and deep eutectic solvents in organic synthesis, including for sulfur-containing heterocycles mdpi.comresearchgate.netsioc-journal.cn.

Stereochemical Control and Regioselectivity in β-D-Thioglucose Synthesis

Achieving the correct stereochemistry, particularly the β-anomeric configuration, and controlling regioselectivity are critical aspects of β-D-Thioglucose synthesis.

Stereochemical Control: The anomeric configuration of thioglycosides can be influenced by several factors, including the choice of catalyst, solvent, and protecting groups. Methods employing hypervalent iodine reagents and triflic acid (TfOH) have demonstrated high efficiency and excellent control over the anomeric configuration, often yielding the desired β-anomer rsc.org. Triflic acid, for instance, can promote thioglycoside formation with high efficiency (up to 96%) and rapid reaction times (45 minutes) . Engineered glycosidases also offer high stereoselectivity in their transglycosylation reactions nih.govmdpi.comrsc.org. The presence of a 2-O-acyl group can facilitate neighboring group participation (NGP), strongly directing the formation of the 1,2-trans (β) product nih.gov. Conversely, the inherent anomeric effect of a sulfur ring can influence stereochemistry, favoring α-glycoside formation in certain thiosugar analogues rsc.org.

Regioselectivity: Regioselectivity in thioglucose chemistry refers to the selective functionalization of specific hydroxyl groups. This is often achieved through judicious use of protecting groups, which temporarily block reactive sites, leaving specific hydroxyl groups available for modification ntnu.no. For example, the primary hydroxyl group at C6 can be selectively protected due to its higher reactivity and accessibility compared to secondary hydroxyls ntnu.no. While protecting group manipulations are well-established for monosaccharides, they can become challenging for larger carbohydrates rsc.org. Alternative strategies are emerging for the site-selective modification of unprotected saccharides, including the conversion of carbonyl groups into thiols rsc.org. Glycosidases, in general, are known to offer inherent regio-control in their catalytic processes nih.govbeilstein-journals.orgnih.gov.

Protecting Group Strategies in Thioglucose Chemistry

Protecting groups are indispensable tools in the synthesis of β-D-Thioglucose and its derivatives, enabling selective reactions and preventing unwanted side reactions. Thioglycosides themselves are known for their stability under a variety of synthetic conditions, allowing for extensive protecting group manipulations nih.govumsl.edubeilstein-journals.org.

Common Protecting Groups:

Acetyl (Ac) and Benzoyl (Bz) groups: These are frequently used to protect the hydroxyl groups of glucose. Per-O-acetylated glucose derivatives are common starting materials nih.govgoogle.comtandfonline.comacs.orgresearchgate.net. The thioacetyl group can be introduced at the anomeric position and subsequently removed using reagents like hydrazine (B178648) hydrate (B1144303) google.com. A one-pot deacetylation process can also be integrated into the synthesis nih.gov.

Benzyl (Bn) groups: Benzyl ethers are another common class of protecting groups, offering stability under various conditions and allowing for orthogonal deprotection nih.govrsc.orgucl.ac.uknih.gov.

Silyl groups: Tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) groups are often employed for selective protection, particularly at the primary C6 hydroxyl, due to steric hindrance ntnu.noucl.ac.uk.

Other Sulfur-Protecting Groups: For thiol functionalities, groups such as xanthenyl (Xan), trityl (Tr), 4-monomethoxytrityl (MMTr), and triisopropylsilyl (TIPS) have been utilized researchgate.net.

Acetals/Benzylidene acetals: Cyclic acetals, such as benzylidene acetals, are used to protect vicinal diols, for example, the 4,6-O-benzylidene acetal (B89532) nih.govrsc.org.

The strategic selection and removal of these protecting groups are crucial for directing reactions to specific positions and achieving the desired stereochemistry, particularly the β-anomeric configuration.

Biochemical and Biological Roles of β D Thioglucose in Research Models

Biological Activity of β-D-Thioglucose Derivatives in Non-Clinical Applications

Antifungal Properties in Agricultural and Food Preservation Contexts

β-D-Thioglucose, a sulfur-containing carbohydrate derivative, has garnered attention for its potential applications in agricultural and food preservation due to its observed antifungal properties. Research indicates that derivatives of β-D-thioglucose can inhibit the growth of various fungal pathogens. These compounds are understood to exert their effects, in part, by disrupting fungal cell wall integrity .

The broader family of glucosinolates (GSLs), which contain a β-D-thioglucose moiety, are naturally occurring compounds in plants of the Brassicaceae family. Upon plant tissue damage, GSLs are hydrolyzed by the enzyme myrosinase, releasing breakdown products such as isothiocyanates (ITCs). These ITCs possess significant biocidal activity, including potent antifungal effects, contributing to the plant's defense mechanisms against pathogens mdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.com. This natural defense system highlights the inherent antifungal potential associated with the thioglucose structure within these plant compounds.

Studies have specifically evaluated the efficacy of β-D-thioglucose derivatives against common fungal genera relevant to agricultural and food spoilage contexts. Preliminary research has demonstrated significant inhibition of fungal growth for species within the Aspergillus and Penicillium genera when treated with β-D-thioglucose derivatives at varying concentrations . While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) were not detailed in the reviewed literature for β-D-thioglucose itself, the findings suggest a clear potential for its use in protecting crops and extending the shelf-life of food products .

Beyond direct antifungal action, β-D-thioglucose also plays a role in food science by inhibiting the Maillard reaction. This reaction is responsible for browning in foods and can affect product quality and shelf-life. By inhibiting this process, β-D-thioglucose contributes to maintaining the desired characteristics of food products .

Summary of Antifungal Efficacy of β-D-Thioglucose Derivatives

| Fungal Pathogen Genera | Observed Antifungal Effect | Context of Application |

| Aspergillus spp. | Significant inhibition of growth | Agricultural and Food Preservation |

| Penicillium spp. | Significant inhibition of growth | Agricultural and Food Preservation |

Related Compounds and Mechanisms: Glucosinolates (GSLs), which incorporate a β-D-thioglucose group, release potent antifungal compounds like isothiocyanates (ITCs) upon enzymatic hydrolysis. These ITCs contribute to the natural defense of Brassicaceae plants against fungal pathogens mdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.com. The thiol group present in β-D-thioglucose is noted for its chemical reactivity, which may contribute to its biological activities .

Compound Name List:

β-D-Thioglucose

β D Thioglucose As a Research Probe and Chemical Analog

Development of Advanced Bioprobes

Integration into Phosphorescent Oxygen-Sensing Systems (e.g., PtGlc4 Derivatives)

Phosphorescent probes are critical for measuring oxygen concentrations in biological environments, offering high sensitivity and photostability. Platinum porphyrin complexes, such as PtPFPP, are often used as the core indicator dyes due to their favorable photophysical properties. However, their inherent hydrophobicity limits their direct application in aqueous biological samples. To overcome this, beta-D-thioglucose moieties have been incorporated into PtPFPP derivatives to enhance their hydrophilicity and cell-penetrating capabilities.

One such derivative is PtGlc4 , which is synthesized by click modification of PtPFPP with four beta-D-thioglucose groups nih.govmdpi.comacs.orgresearchgate.netresearchgate.net. This modification results in a hydrophilic small molecule probe designed for intracellular use, enabling the mapping of oxygen concentration within cells and tissues mdpi.comacs.orgresearchgate.net. Research has evaluated PtGlc4 in respirometric bacterial assays, demonstrating its potential as an oxygen sensor, although its performance can be influenced by complex media components mdpi.comresearchgate.net. The integration of thioglucose moieties into these porphyrin structures allows for tuning of their solubility and cell-targeting properties, making them valuable tools for studying cellular respiration and oxygen dynamics acs.orgresearchgate.netresearchgate.net.

| Probe Derivative | Core Structure | Modifying Moiety | Primary Application | Cell Penetration | Reference |

| PtGlc4 | PtPFPP | Beta-D-thioglucose (4x) | Oxygen Sensing, Intracellular O2 mapping | Yes | nih.govmdpi.comacs.orgresearchgate.netresearchgate.net |

Radiopharmaceutical Development for Diagnostic Research (e.g., Technetium-99m Labeling)

The development of targeted radiopharmaceuticals is crucial for accurate disease diagnosis using imaging techniques like Single Photon Emission Computed Tomography (SPECT). Beta-D-thioglucose derivatives have been explored as scaffolds for radiolabeling with Technetium-99m (Tc-99m), a widely used radioisotope in nuclear medicine due to its favorable gamma emission properties and short half-life ontosight.aiopenmedscience.comwikipedia.orgnih.gov.

Specifically, 1-thio-beta-D-glucose (1-TG) has been labeled with Tc-99m to create Tc-99m-1-TG ontosight.ainih.govnih.govnih.govresearchgate.net. Studies have demonstrated that this radiotracer can be synthesized with high labeling efficiency, often exceeding 96% nih.govnih.gov. In preclinical models, Tc-99m-1-TG has shown promise for visualizing inflammatory processes and tumors nih.govnih.govresearchgate.net. It exhibits rapid uptake in inflamed tissues and tumor sites within minutes of administration nih.gov. Biodistribution studies typically show excretion via the kidneys and accumulation in the urinary bladder ontosight.ainih.gov. The ability of Tc-99m-1-TG to target sites of infection or tumor growth highlights its potential as a SPECT imaging agent for diagnostic research ontosight.ainih.govnih.govresearchgate.net.

| Radiopharmaceutical | Labeled Isotope | Parent Compound | Radiolabeling Efficiency | Observed Uptake | Potential Diagnostic Use | References |

| Tc-99m-1-TG | Technetium-99m | 1-thio-beta-D-glucose | >96% | Inflamed tissues, Tumors | Infection and Tumor Imaging | ontosight.ainih.govnih.govnih.govresearchgate.net |

Precursor for Hydrogen Sulfide (B99878) and Hydrogen Peroxide Release Systems

Beta-D-thioglucose serves as a valuable precursor in the development of systems designed to release reactive sulfur species (RSS) and reactive oxygen species (ROS), such as hydrogen sulfide (H2S) and hydrogen peroxide (H2O2) osti.govnih.govresearchgate.netosti.govacs.orgnih.gov. These molecules play significant roles in cellular signaling and redox regulation, and controlled release systems are essential for studying their biological functions and therapeutic potential osti.govnih.govmdpi.comresearchgate.net.

A notable system utilizes 1-thio-beta-D-glucose in combination with glucose oxidase (GOx) . This enzymatic system can simultaneously produce H2S and H2O2 in a slow and controllable manner, without generating undesirable byproducts osti.govnih.govresearchgate.netosti.govacs.org. The mechanism involves GOx catalyzing the oxidation of thioglucose, leading to the release of H2S and H2O2 osti.gov. This dual-release system has been demonstrated to effectively induce protein S-persulfidation, a critical post-translational modification involved in cellular signaling osti.govnih.govresearchgate.netosti.govacs.org. Furthermore, thioglucose disulfide has been identified as another thiol-activated donor that, when catalyzed by GOx, can release both H2S and H2O2 osti.gov. Thioglucose tetrasulfide (TGS4) , a carbohydrate-based polysulfide, also functions as an H2S donor in the presence of biological thiols nih.gov. These systems offer tunable control over the release of these important signaling molecules for research purposes osti.govnih.gov.

| Thioglucose Derivative | Associated Enzyme(s) | Released Species | Mechanism/Trigger | Research Application | References |

| 1-thio-beta-D-glucose | Glucose Oxidase (GOx) | H2S, H2O2 | Enzymatic Oxidation | Protein S-persulfidation, Redox signaling | osti.govnih.govresearchgate.netosti.govacs.org |

| Thioglucose disulfide | Glucose Oxidase (GOx) | H2S, H2O2 | Thiol-activated, Enzymatic | Dual ROS/RSS release | osti.gov |

| Thioglucose tetrasulfide (TGS4) | Biological thiols | H2S | Thiol-mediated release | H2S donor, Redox biology | nih.gov |

Compound Name List:

Beta-D-Thioglucose

1-thio-beta-D-glucose (1-TG)

PtPFPP (Platinum(II)-tetrakis(pentafluorophenyl)porphyrin)

PtGlc4

Technetium-99m (Tc-99m)

Tc-99m-1-TG

Glucose Oxidase (GOx)

Hydrogen Sulfide (H2S)

Hydrogen Peroxide (H2O2)

Thioglucose disulfide

Thioglucose tetrasulfide (TGS4)

Advanced Analytical Methodologies for β D Thioglucose Research

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of β-D-thioglucose from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. labmanager.com For a compound like β-D-thioglucose, which lacks a significant UV chromophore, traditional UV detection methods are not effective. labmanager.comwikipedia.org This limitation is overcome by using an Evaporative Light Scattering Detector (ELSD). The ELSD is a universal detector that is ideal for analyzing compounds like sugars and their derivatives. wikipedia.orgshimadzu.eu

The operational principle of HPLC-ELSD involves three main stages:

Nebulization: The column effluent, containing the separated β-D-thioglucose, is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets. wikipedia.orglcms.cz

Evaporation: This aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile β-D-thioglucose. wikipedia.orglcms.cz

Detection: The solid particles are then carried into a detection chamber where they pass through a light beam (often a laser). wikipedia.orgshimadzu.eu The light scattered by the particles is measured by a photodiode, and the resulting signal is proportional to the mass of the analyte. wikipedia.org

This method allows for the sensitive detection and quantification of β-D-thioglucose, making it invaluable for monitoring reaction progress and for quality control purposes. labmanager.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Purity Assessment

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds like β-D-thioglucose. nih.govresearchgate.net Unlike reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, HILIC employs a polar stationary phase (such as silica or a bonded polar functional group) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, mixed with a small amount of aqueous buffer. researchgate.netnih.govuva.nl

In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. nih.gov The separation mechanism is based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk mobile phase. nih.gov As β-D-thioglucose is a highly polar molecule, it will be strongly retained on the column, allowing for excellent separation from less polar impurities. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content in the acetonitrile/water mixture). nih.gov

HILIC is a powerful tool for assessing the purity of β-D-thioglucose, as it provides a different selectivity compared to reversed-phase chromatography and can effectively resolve polar impurities that might co-elute in other systems. nih.govresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of β-D-thioglucose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Anomeric Configuration and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules, including carbohydrates and their thio-analogs. iosrjournals.orgsemanticscholar.orgdtu.dk Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of β-D-thioglucose. iosrjournals.org

A critical aspect of glucose analog chemistry is the determination of the stereochemistry at the anomeric carbon (C1). The anomeric configuration (α or β) can be definitively established using ¹H NMR by examining the chemical shift and the coupling constant (³JH1,H2) of the anomeric proton (H1). magritek.com

Chemical Shift: The anomeric proton signal typically appears in a distinct region of the spectrum (around 4.5-5.5 ppm). creative-proteomics.com Generally, the anomeric proton of a β-anomer resonates at a higher field (lower ppm value) compared to the corresponding α-anomer. magritek.comcreative-proteomics.com

Coupling Constant: The magnitude of the coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2) is diagnostic of their dihedral angle. For a β-anomer, H1 and H2 are typically in a trans-diaxial orientation, resulting in a large coupling constant (³JH1,H2 ≈ 7-10 Hz). magritek.com In contrast, an α-anomer, with an axial anomeric proton, would show a smaller coupling constant.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon is also indicative of the anomeric configuration. unimo.it Glycosylation or substitution at the anomeric position significantly affects the chemical shift of the involved carbon atoms. unimo.it

| Anomer | Anomeric Proton (H1) Chemical Shift (ppm) | Anomeric Proton Coupling Constant (³JH1,H2) (Hz) | Anomeric Carbon (C1) Chemical Shift (ppm) |

|---|---|---|---|

| α-anomer | ~5.1 - 5.3 | ~3 - 4 | ~90 - 95 |

| β-anomer | ~4.5 - 4.7 | ~7 - 9 | ~95 - 100 |

Mass Spectrometry (High-Resolution ESI-MS) for Molecular Ion Verification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thesciencein.org High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is employed for the precise mass determination of β-D-thioglucose, which serves to confirm its elemental composition. nih.gov

ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. thesciencein.org In this process, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). nih.gov

By measuring the exact mass of the molecular ion with high resolution, it is possible to calculate the elemental formula of β-D-thioglucose. This provides strong evidence for the compound's identity and can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Mid-Infrared (MIR) Spectroscopy for Qualitative and Quantitative Analysis

Mid-Infrared (MIR) spectroscopy is a vibrational spectroscopy technique that provides a molecular fingerprint of a compound. nih.gov It is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). researchgate.net The MIR spectrum is a plot of absorbance or transmittance versus wavenumber (typically 4000 to 400 cm⁻¹).

For β-D-thioglucose, the MIR spectrum will exhibit characteristic absorption bands corresponding to its various functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

C-O stretching: Strong absorptions in the "fingerprint region" between 1000-1300 cm⁻¹.

S-H stretching: A weak band typically around 2550-2600 cm⁻¹.

C-S stretching: A weaker band in the 600-800 cm⁻¹ region.

Fluorescence Spectroscopy for Detection of Metabolites and Intermediates

Fluorescence spectroscopy is a highly sensitive analytical technique employed to detect and quantify molecules, known as fluorophores, that emit light upon excitation by an external light source. In the context of β-D-thioglucose research, this methodology can be adapted to detect its metabolites and intermediates, primarily by targeting the thiol group or by utilizing fluorescently labeled glucose analogs to trace metabolic pathways. While direct studies on the fluorescence of β-D-thioglucose metabolites are not extensively documented, the principles are well-established through research on other biological thiols and glucose derivatives.

The detection of thiol-containing compounds, which would include metabolites of β-D-thioglucose, often relies on the development of specific fluorescent probes. These probes are designed to be either non-fluorescent or weakly fluorescent and to exhibit a significant increase in fluorescence intensity or a shift in emission wavelength upon reaction with a thiol group. mdpi.comnih.gov The reaction mechanisms are typically based on the high nucleophilicity of thiols. mdpi.com Common strategies include Michael addition reactions, thiol-disulfide exchange reactions, or cleavage of a group that quenches fluorescence. mdpi.comnih.gov For instance, a probe might contain a maleimide group, which selectively reacts with thiols to form a stable, fluorescent adduct. nih.gov

Another approach involves synthesizing fluorescent glucose analogs to monitor glucose uptake and metabolism in living cells. nih.govmdpi.com A widely used example is 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), where a fluorescent group is attached to the glucose molecule. nih.govmdpi.comnih.gov These analogs are transported into cells via glucose transporters and can enter metabolic pathways. nih.govmdpi.com By monitoring the fluorescence, researchers can study the dynamics of glucose transport and the initial steps of glycolysis. This approach could be conceptually applied to create fluorescent derivatives of β-D-thioglucose to trace its metabolic fate and identify intermediates.

The key advantage of fluorescence spectroscopy is its high sensitivity and the ability to perform measurements in living cells, providing spatial and temporal information on the distribution and concentration of metabolites. mdpi.comnih.gov

Electrochemical and Surface Characterization Techniques

Scanning Tunneling Microscopy (STM) for Self-Assembly on Electrode Surfaces

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that provides real-space images of conductive surfaces with atomic resolution. It is particularly well-suited for studying the self-assembly of molecules on electrode surfaces, a process relevant to β-D-thioglucose due to the strong affinity of its thiol group for noble metal surfaces like gold. The thiol-gold interaction leads to the formation of highly ordered self-assembled monolayers (SAMs). researchgate.net

In a typical STM setup, a sharp, conductive tip is brought very close to the conductive sample surface. When a bias voltage is applied between the tip and the sample, electrons can "tunnel" across the vacuum gap, generating a measurable tunneling current. This current is exponentially dependent on the tip-sample distance, which provides the high vertical resolution of the technique. The microscope can be operated in two primary modes:

Constant Current Mode : The STM maintains a constant tunneling current by adjusting the tip's height via a feedback loop as it scans across the surface. The resulting height profile creates a topographical image of the surface.

Constant Height Mode : The tip is scanned at a fixed height above the surface, and variations in the tunneling current are recorded to form the image. This mode is faster but can only be used on very flat surfaces.

STM studies on alkanethiols, which serve as a model for β-D-thioglucose, have revealed detailed information about the structure and formation of SAMs on gold surfaces. These studies show that the molecules arrange themselves in well-defined, crystalline-like structures. STM can visualize the packing arrangement of the molecules, the orientation of the alkyl chains, and the presence of defects within the monolayer, such as vacancies or domain boundaries. This level of detail is crucial for understanding how β-D-thioglucose molecules would organize on an electrode surface, which is fundamental for applications in biosensors and molecular electronics.

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Substrate | Au(111) | Provides a flat, crystalline surface ideal for self-assembly. |

| Bias Voltage | -1.0 V to +1.0 V | Determines the electronic states being probed. |

| Tunneling Current | 20 pA to 1 nA | Reflects the tip-sample distance; lower currents imply larger distances. |

| Scan Size | 10 nm x 10 nm to 100 nm x 100 nm | Allows for visualization of molecular packing and larger domain structures. |

| Environment | Ultra-high vacuum (UHV) or ambient | UHV provides cleaner surfaces, while ambient conditions are more relevant to some applications. |

Surface Plasmon Resonance (SPR) for Molecular Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. It is highly effective for studying the binding kinetics of small molecules like β-D-thioglucose to larger biomolecules such as proteins. The technique quantifies the association and dissociation rates of these interactions, providing valuable insights into the binding affinity and mechanism.

The SPR phenomenon occurs when polarized light strikes a conductive film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, the light excites surface plasmons (collective oscillations of electrons) on the gold film, resulting in a sharp decrease in the intensity of the reflected light. This angle is known as the SPR angle.

In a typical SPR experiment, one of the interacting molecules, referred to as the ligand, is immobilized on the gold surface of a sensor chip. The other molecule, the analyte (in this case, potentially β-D-thioglucose), is flowed in a solution over the sensor surface. When the analyte binds to the immobilized ligand, the mass concentration at the surface increases, causing a change in the local refractive index. This change in refractive index alters the SPR angle, which is monitored in real-time by a detector. The resulting plot of the SPR response versus time is called a sensorgram.

The sensorgram has distinct phases:

Association Phase : As the analyte flows over the surface, it binds to the ligand, leading to an increase in the SPR signal. The rate of this increase is related to the association rate constant (k_a).

Equilibrium Phase : The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation Phase : A buffer solution without the analyte is flowed over the surface, causing the bound analyte to dissociate. The rate of signal decrease is related to the dissociation rate constant (k_d).

By fitting the association and dissociation curves to kinetic models, the rate constants k_a and k_d can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated as the ratio of k_d to k_a.

| Analyte Concentration (nM) | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

|---|---|---|---|

| 10 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 x 10⁻⁹ |

| 25 | 1.3 x 10⁵ | 5.2 x 10⁻⁴ | 4.00 x 10⁻⁹ |

| 50 | 1.2 x 10⁵ | 4.9 x 10⁻⁴ | 4.08 x 10⁻⁹ |

| 100 | 1.4 x 10⁵ | 5.1 x 10⁻⁴ | 3.64 x 10⁻⁹ |

Derivatives and Their Academic Research Applications

Acetylated β-D-Thioglucose Derivatives (e.g., Tetraacetate)

Acetylated derivatives of β-D-Thioglucose, most notably β-D-Thioglucose tetraacetate, are valuable in organic synthesis and as research tools. The acetyl groups protect the hydroxyl functionalities, influencing solubility and reactivity.

Research Applications: β-D-Thioglucose tetraacetate is utilized in industrial-scale organic synthesis and as a building block for more complex molecules. It has also been employed as an inhibitor of the Maillard reaction between glucose and glycine (B1666218) chemicalbook.comfishersci.fi. Furthermore, acetylated thioglucose derivatives have been investigated for their potential in synthesizing biologically active compounds, including drug analogues google.comnih.gov. For instance, tetraacetyl-β-D-thioglucose is a component of auranofin, a gold(I) compound investigated for its therapeutic potential in rheumatoid arthritis and oncology nih.govresearchgate.netescientificpublishers.com.

β-D-Thioglucose Sodium Salt

The sodium salt of β-D-Thioglucose is a water-soluble derivative widely used in biochemical research and has historical therapeutic applications. Its enhanced solubility makes it suitable for aqueous biological assays.

Research Applications: β-D-Thioglucose sodium salt serves as a carrier molecule for the cellular uptake of markers, polymers, and nanoparticles, which is significant in drug delivery systems scbt.comfishersci.comthermofisher.comchemicalbook.com. It is employed in studying carbohydrate metabolism and enzyme interactions, acting as a non-hydrolyzable glucose analog to investigate glycosidase inhibition . Research has also explored its potential in autoimmune disease research, specifically in rheumatoid arthritis studies, where it has been noted to reduce inflammation markers in animal models rheniumshop.co.il. Its thiol group enhances reactivity and binding capabilities, making it a useful reagent in synthetic organic chemistry and for exploring glucose metabolism and transport mechanisms chemimpex.com.

Analogs with Modified Thiol Groups and Glycosidic Linkages

Analogs of β-D-Thioglucose featuring modifications to the thiol group or the glycosidic linkage expand the scope of their applications in chemical biology and medicinal chemistry. These modifications can fine-tune their stability, reactivity, and biological interactions.

Research Applications: Researchers have synthesized various thioglucose analogues to explore their biological activities, including cytotoxic and antimicrobial properties nih.govmdpi.com. For example, conjugates of naphthoquinones with thioglucose derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, with some showing significant efficacy nih.govx-mol.net. Modifications to the thiol group or the creation of disulfide linkages have also been explored in the context of creating more stable glycomimetics and probes for biological studies rsc.orgmdpi.com. These modified analogs are investigated for their potential as enzyme inhibitors, such as α-glucosidase inhibitors, and for their role in creating stable oligosaccharide mimics mdpi.comrsc.org.

PEGylated and Other Chemically Modified Probes for Enhanced Research Utility

Chemical modifications, such as PEGylation or conjugation to other molecules, are employed to enhance the utility of β-D-Thioglucose derivatives as probes for bioimaging, drug delivery, and other advanced research applications.

Research Applications: β-D-Thioglucose has been conjugated with polyethylene (B3416737) glycol (PEG) and other moieties to create novel phosphorescent bioprobes for monitoring oxygen levels in biological systems ucc.ie. These PEGylated derivatives are designed to improve bio-distribution and analytical performance. The incorporation of thioglucose into monolignol analogues has also yielded dual probes for bioimaging lignin (B12514952) biosynthesis, offering enhanced metabolic stability and tracking precision due to the non-hydrolyzable thioacetal bond researchgate.net. Furthermore, β-D-Thioglucose derivatives have been utilized in the development of targeted drug delivery systems, where they are conjugated to therapeutic agents or incorporated into nanocarriers to improve selectivity and efficacy in cancer therapy x-mol.netresearchgate.netmdpi.com. The ability to label β-D-Thioglucose with technetium-99m has also been explored for diagnostic procedures, such as identifying infections and tumors in vivo caymanchem.comnih.gov.

Theoretical and Computational Approaches in β D Thioglucose Research

Molecular Modeling of β-D-Thioglucose and Protein Interactions

Molecular modeling, including techniques like molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in understanding how β-D-thioglucose and its derivatives interact with biological targets, primarily enzymes and transporters. These computational methods allow researchers to predict binding modes, affinities, and the specific amino acid residues involved in these interactions.

Molecular docking studies have been employed to investigate the binding of various carbohydrate-related molecules to enzymes such as myrosinase. For instance, studies involving broccoli myrosinase have used molecular docking to assess the interaction of glucoraphanin (B191350), sinigrin, glucoiberin, and N-acetylglucosamine (NAG). These simulations have provided estimated binding energies, suggesting that NAG exhibits a stronger binding affinity (-5.55 Kcal/mol) compared to glucoraphanin (-3.80 Kcal/mol) researchgate.net. While these specific studies may not directly use β-D-thioglucose as the primary ligand, they illustrate the computational approach used to understand carbohydrate-protein recognition. In the context of myrosinase, Tyr352 has been identified as a key residue involved in the binding of β-D-thioglucose-like structures researchgate.net.

Molecular dynamics simulations offer a more dynamic perspective, allowing researchers to observe the stability of protein-ligand complexes over time and to identify conformational changes upon binding. These simulations, often coupled with methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide detailed insights into the energetic contributions of specific interactions, such as hydrogen bonding and van der Waals forces, within the protein's active site scirp.orgscirp.org. Such analyses are critical for understanding the precise molecular basis of enzyme inhibition or substrate recognition by β-D-thioglucose analogs.

Table 1: Illustrative Binding Energies of Ligands to Myrosinase (as predicted by molecular docking)

| Ligand | Binding Energy (Kcal/mol) | Reference |

| Glucoraphanin (GRA) | -3.80 | researchgate.net |

| Sinigrin (SIN) | -4.71 | researchgate.net |

| Glucoiberin (GIB) | -4.77 | researchgate.net |

| N-acetylglucosamine (NAG) | -5.55 | researchgate.net |

Note: These values are from studies on myrosinase and related substrates, illustrating the application of molecular docking in carbohydrate-protein interaction studies.

Computational Analysis of Reaction Mechanisms and Stereoselectivity in Synthesis

The synthesis of β-D-thioglucose and its derivatives often involves complex glycosylation reactions where controlling stereoselectivity, particularly achieving the desired β-anomer, is a significant challenge. Computational chemistry, especially Density Functional Theory (DFT), is indispensable for dissecting these reaction mechanisms and predicting stereochemical outcomes.

Traditional synthetic routes, such as Koenigs-Knorr glycosylation or Mitsunobu reactions, rely on careful selection of reaction parameters like solvent polarity, temperature, and protecting group strategies to influence stereoselectivity . Computational studies can rationalize the role of these parameters by analyzing the energetics of transition states and reactive intermediates. For instance, DFT calculations can help elucidate whether a reaction proceeds via an SN2-like mechanism (favoring inversion and thus β-product formation from α-donors) or an SN1-like mechanism (potentially leading to both α and β anomers) glycoforum.gr.jpuniversiteitleiden.nl. The stability and nature of ion pairs formed during activation of the glycosyl donor are critical factors that computational methods can quantify glycoforum.gr.jp.

Research into thiosugar synthesis using glycal donors has also benefited from computational analysis to understand reaction mechanisms, including the influence of catalysts and the stereochemistry of the thiol component researchgate.netnih.govresearchgate.net. Computational studies can reveal the stability of radical intermediates in thiol-ene couplings or the directing effects of specific functional groups on the glycosyl donor, thereby guiding the development of more stereoselective synthetic protocols nih.govmdpi.com. For example, computational studies can predict activation energies for different stereochemical pathways, helping to explain why certain conditions yield predominantly the β-anomer glycoforum.gr.jpuniversiteitleiden.nlmdpi.com.

Table 2: Computational Insights into Glycosylation Stereoselectivity

| Computational Approach | Key Factor for β-Selectivity | Computational Output Example | Relevance to β-D-Thioglucose Synthesis |

| DFT Calculations | Transition state energies, intermediate stability, solvent effects | Predicted activation barriers, reaction pathways | Elucidating mechanisms and predicting stereochemical outcomes |

| Molecular Dynamics | Ion pair dynamics, solvent-solute interactions | Conformational stability, energy profiles | Understanding solvent and counter-ion effects on selectivity |

| Mechanistic Modeling | SN2 vs. SN1 character, neighboring group participation | Reaction coordinate analysis, stereochemical prediction | Rationalizing stereochemical control in glycosylation reactions |

Structure-Activity Relationship Studies for Enzyme Inhibition

Computational methods are extensively used to establish structure-activity relationships (SAR) for β-D-thioglucose analogs designed as enzyme inhibitors. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are key techniques in this area, correlating structural features of molecules with their biological activity, such as inhibitory potency against specific enzymes like α-glucosidases.

QSAR studies analyze a series of compounds and identify molecular descriptors (e.g., electronic properties, lipophilicity, steric factors, hydrogen bonding potential) that are statistically linked to their observed activity jrespharm.comresearchgate.net. For α-glucosidase inhibitors, QSAR models have indicated that features such as the presence of hydroxyl groups, aromatic rings, and hydrogen bond donor/acceptor capabilities significantly enhance inhibitory activity researchgate.net. Studies on benzimidazole-thioquinoline derivatives, for instance, have shown that specific substitutions, like a 4-bromobenzyl group, can lead to potent inhibition, with IC50 values significantly lower than reference compounds. Molecular dynamic simulations further complement these SAR studies by revealing specific interactions within the enzyme's active site that underpin the observed activities nih.gov.

Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling go a step further by considering the spatial arrangement of atoms and functional groups. These methods can map out the essential features required for binding and activity, guiding the design of new, more potent inhibitors. For example, computational studies have been used to design inhibitors targeting enzymes like Galactofuranosyltransferase 2 (GlfT2), where modifications to the aglycon part of the molecule, rather than the sugar moiety, led to enhanced binding affinity researchgate.net. The development of conformer-based 3D-QSAR models also acknowledges that molecules exist in multiple conformations, potentially leading to more accurate predictions nih.gov.

Future Directions and Emerging Research Avenues

Elucidation of Undefined Molecular Targets and Biochemical Pathways

Despite its use in research, the precise molecular mechanisms and biological targets of β-D-thioglucose are not entirely understood. fishersci.comfishersci.ca It is known to be a component of glucosinolates, which are biologically inactive until they are hydrolyzed by the enzyme myrosinase. nih.govfrontiersin.org This process, which occurs when the plant tissue is damaged, removes the β-D-thioglucose group and leads to the formation of bioactive compounds like isothiocyanates, thiocyanates, and nitriles. nih.govfrontiersin.orgrevista-agroproductividad.org The exact nature of these products is influenced by factors such as pH. nih.govfrontiersin.org

Future research will likely focus on identifying the specific proteins and enzymes that interact with β-D-thioglucose and its metabolites. This could involve techniques such as affinity chromatography and mass spectrometry to isolate and identify binding partners. Furthermore, untargeted metabolomics and proteomics studies could reveal novel biochemical pathways that are perturbed by the presence of β-D-thioglucose. A deeper understanding of these interactions is crucial for explaining its biological effects and for the development of more targeted applications.

Development of Novel β-D-Thioglucose-Based Chemical Biology Tools

The unique properties of β-D-thioglucose make it an attractive scaffold for the development of novel chemical biology tools. mit.edunih.gov Its resistance to hydrolysis compared to its O-glycoside counterpart makes it a stable mimic for studying carbohydrate-related processes. researchgate.netmdpi.com

Probes for Imaging and Detection: Researchers are exploring the use of β-D-thioglucose to create fluorescent probes for imaging biological processes. researchgate.netgoryochemical.comnih.govrsc.org For example, thioglycosylated monolignol probes have been developed for bioimaging of lignin (B12514952) biosynthesis. researchgate.net These probes incorporate a stable thioacetal linkage and are designed for in vivo imaging using click chemistry. researchgate.net Similarly, a dual-release system for hydrogen sulfide (B99878) (H₂S) and hydrogen peroxide (H₂O₂) has been developed using 1-thio-β-D-glucose and glucose oxidase. osti.govacs.org This system allows for the controlled generation of these two important signaling molecules for research purposes. osti.govacs.org

Inhibitors and Metabolic Decoys: Thioglycosides, including derivatives of β-D-thioglucose, have shown promise as metabolic inhibitors. researchgate.netnih.govacs.org They can act as decoys in biosynthetic pathways, disrupting the formation of essential glycans in bacteria and mammalian cells. researchgate.netnih.govacs.org This has potential applications in developing new antibiotics and anti-inflammatory agents. researchgate.net For instance, S-glycosides based on rare bacterial monosaccharides have been shown to alter glycan biosynthesis and fitness in pathogenic bacteria. nih.govacs.org

The synthesis of various β-D-thioglucose derivatives is a key aspect of developing these tools. researchgate.netresearchgate.netrsc.org Numerous synthetic methodologies have been developed to create thioglycosides with diverse functionalities, allowing for a wide range of applications in chemical biology. mdpi.comresearchgate.net

Advanced Metabolic Engineering Strategies Involving Thioglucose Pathways

Metabolic engineering, which involves the redesign of metabolic pathways to produce desired compounds, is a rapidly advancing field. numberanalytics.commdpi.comd-nb.inforesearchgate.netnih.gov Thioglucose pathways present interesting opportunities for such engineering efforts.

One area of interest is the manipulation of glucosinolate biosynthesis in plants. nih.govncn.gov.pl By understanding and engineering the enzymes involved in this pathway, it may be possible to produce plants with altered glucosinolate profiles, leading to enhanced defense against pests or improved nutritional value. ncn.gov.pl

In microorganisms, synthetic biology approaches can be used to create novel pathways that utilize or produce thioglucose derivatives. d-nb.infonih.gov This could involve introducing genes from plants or other organisms into microbes to produce specific glucosinolates or their breakdown products. Such engineered microbes could serve as bio-factories for the production of valuable chemicals. Advanced strategies in metabolic engineering, such as gene expression optimization, enzyme engineering, and pathway balancing, will be crucial for the success of these endeavors. numberanalytics.comd-nb.info

Exploration of Interferences and Methodological Pitfalls in Research Assays

As with any research tool, it is essential to be aware of potential interferences and methodological pitfalls when using β-D-thioglucose. Its chemical properties can sometimes lead to unexpected reactions or artifacts in biological assays.

For example, the self-assembly of β-D-thioglucose on gold surfaces, a technique used in biosensor development, can be complicated by oxidation of the thioglucose molecules, potentially leading to the cleavage of the sulfur-carbon bond. acs.orgresearchgate.net This highlights the importance of carefully controlling experimental conditions.

Furthermore, when studying the biological effects of glucosinolate breakdown products, it is important to consider that the profile of these products can be influenced by various factors, including the presence of specific proteins and the pH of the environment. mdpi.comsrce.hr This complexity needs to be taken into account when interpreting experimental results. The stability of glucosinolates in solution can also be a factor, with potential for degradation or isomeric conversion over time, especially at room temperature. mdpi.com

Future research should continue to investigate and document these potential issues to ensure the accurate and reliable use of β-D-thioglucose and its derivatives in scientific studies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for β-D-Thioglucose, and how do reaction conditions influence stereochemical outcomes?

- β-D-Thioglucose is synthesized via nucleophilic substitution of a hydroxyl group with a thiol group. Common methods include Koenigs-Knorr glycosylation using thiourea derivatives or Mitsunobu reactions with thiols . Critical parameters include solvent polarity (e.g., DMF for thiourea activation), temperature (0–25°C to minimize side reactions), and protecting group strategies (e.g., acetyl or benzyl groups to control regioselectivity). Steric and electronic effects of substituents on the sugar ring must be optimized to preserve β-configuration .

Q. How can researchers validate the purity and structural integrity of synthesized β-D-Thioglucose?

- Analytical Workflow :

- HPLC : Use hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity (>95% threshold) .

- NMR : Confirm anomeric configuration via H NMR (β-anomer: ≈ 8–10 Hz) and C NMR (C1 thiol signal at δ ~85–90 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na] at m/z 245.05) .

Q. What are the primary biochemical applications of β-D-Thioglucose in metabolic studies?

- β-D-Thioglucose acts as a non-hydrolyzable glucose analog to study:

- Glycosidase inhibition : Competitive binding assays using fluorogenic substrates (e.g., 4-methylumbelliferyl glucoside) to measure IC values .

- Sugar transport : Radiolabeled S-thioglucose tracks uptake kinetics in cell lines (e.g., HEK293) via scintillation counting .

Advanced Research Questions

Q. How can contradictions in β-D-Thioglucose’s reported inhibitory effects across studies be resolved?

- Methodological Pitfalls :

- Variability in assay conditions : Standardize pH (6.5–7.5 for enzymatic assays) and co-solvents (≤1% DMSO to avoid denaturation) .

- Cell permeability differences : Use membrane-permeable analogs (e.g., acetylated derivatives) or electroporation for consistent intracellular delivery .

Q. What advanced techniques are required to study β-D-Thioglucose’s interactions with membrane transporters?

- Surface Plasmon Resonance (SPR) : Immobilize GLUT1 on sensor chips to measure binding kinetics (, /) .

- Cryo-EM : Resolve thioglucose-bound transporter conformations at <3 Å resolution to identify thiol-mediated binding pockets .

- Table 1 : Comparison of Analytical Techniques for Transporter Studies

| Technique | Resolution | Throughput | Key Parameter Measured |

|---|---|---|---|

| SPR | Medium | Low | Real-time |

| Cryo-EM | Atomic | High | 3D Conformation |

| Radiolabel | Low | High | Uptake Efficiency |

Q. How should researchers design experiments to assess β-D-Thioglucose’s role in modulating redox signaling?

- Hypothesis-Driven Workflow :

In vitro : Treat cultured hepatocytes with 0.1–10 mM β-D-Thioglucose and measure glutathione (GSH/GSSG) ratios via LC-MS/MS .

In vivo : Use knockout models (e.g., Nrf2 mice) to isolate thioglucose-dependent redox pathways .

Controls : Include D-thioglucose enantiomers and thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .

Q. What computational strategies predict β-D-Thioglucose’s stability under physiological conditions?

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility and thiol group reactivity .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate activation energy for thiol oxidation .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.